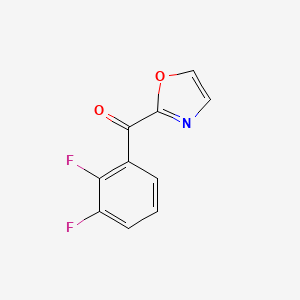

2-(2,3-Difluorobenzoyl)oxazole

描述

2-(2,3-Difluorobenzoyl)oxazole is a fluorinated heterocyclic compound featuring an oxazole ring substituted with a 2,3-difluorobenzoyl group. The fluorine atoms at the 2- and 3-positions of the benzoyl moiety introduce steric and electronic effects that modulate reactivity, solubility, and intermolecular interactions.

属性

IUPAC Name |

(2,3-difluorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFWSVKYIRJRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642103 | |

| Record name | (2,3-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-35-5 | |

| Record name | (2,3-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Difluorobenzoyl)oxazole typically involves the condensation of 2,3-difluorobenzoyl chloride with oxazole. This reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper complexes, can enhance the reaction rate and yield. The product is typically purified by recrystallization or chromatography to achieve the desired purity.

化学反应分析

Types of Reactions: 2-(2,3-Difluorobenzoyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

Substitution: The difluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of amide or thioether derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Amines, thiols, triethylamine, dichloromethane as solvent.

Major Products:

Oxidation: Oxazole N-oxides.

Reduction: Alcohol derivatives.

Substitution: Amide or thioether derivatives.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including 2-(2,3-Difluorobenzoyl)oxazole. Research indicates that compounds in this class can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger .

Anticancer Properties

The compound has shown promise in anticancer research. Preliminary investigations suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its potential to inhibit cell proliferation, although specific IC50 values are still under investigation .

Anti-inflammatory Effects

Oxazole derivatives are also being evaluated for their anti-inflammatory properties. Similar compounds have been known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests that this compound could play a role in managing inflammatory conditions .

Mechanism of Action

The biological activity of this compound is attributed to its interaction with various enzymes and receptors through non-covalent interactions. These interactions can lead to significant changes in cellular processes, impacting biochemical pathways associated with various diseases .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of oxazole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against certain bacterial strains comparable to established antibiotics. This positions it as a potential candidate for further development in antimicrobial therapies .

Materials Science Applications

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The stability and reactivity of this compound make it suitable for such advanced materials applications .

作用机制

The mechanism of action of 2-(2,3-Difluorobenzoyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition or activation of biological pathways. The oxazole ring can also participate in π-π stacking interactions, further stabilizing the compound-target complex.

相似化合物的比较

The following analysis compares 2-(2,3-Difluorobenzoyl)oxazole with structurally related compounds, focusing on substitution patterns, physicochemical properties, synthesis, and applications.

Structural and Substitution Patterns

| Compound | Substitution Pattern | Core Heterocycle | Key Structural Features |

|---|---|---|---|

| This compound | 2,3-difluoro | Oxazole | Ortho-fluorine pairs; planar benzoyl group |

| 2-(2,6-Difluorobenzoyl)oxazole | 2,6-difluoro | Oxazole | Para-fluorine pairs; symmetric substitution |

| 2-(3,5-Difluorobenzoyl)oxazole | 3,5-difluoro | Oxazole | Meta-fluorine pairs; increased dipole |

| N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine | 2,4-difluoro | Pyridinone | Difluorobenzoyl in a complex pharmacophore |

Key Observations :

- Ortho vs.

- Symmetry : The 2,6-difluoro isomer’s symmetric structure may enhance crystallinity, whereas the 2,3-isomer’s asymmetry could improve solubility .

Physicochemical Properties

Key Observations :

- The 2,6-isomer’s predicted boiling point and density align with typical fluorinated aromatics, while the 2,3-isomer’s properties remain uncharacterized but can be extrapolated .

生物活性

2-(2,3-Difluorobenzoyl)oxazole is a synthetic compound belonging to the oxazole family, characterized by its five-membered ring structure containing one oxygen atom. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against specific pathogens, and comparisons with related compounds.

The unique structure of this compound contributes to its biological activity. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The difluorobenzoyl group facilitates hydrogen bonding and hydrophobic interactions, while the oxazole ring can participate in π-π stacking interactions with target molecules.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For instance, it was tested against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 1 - 4 | S. aureus ATCC 29213 |

| 2 - 8 | MRSA SF8300 | |

| 4 - 16 | MRSA ST20171643 |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research involving human cancer cell lines demonstrated that the compound can induce cytotoxic effects at varying concentrations:

| Cell Line | Concentration (µg/mL) | Cytotoxicity (% inhibition) |

|---|---|---|

| A549 (lung adenocarcinoma) | 64 | 75% |

| HeLa (cervical cancer) | 32 | 60% |

| MCF-7 (breast cancer) | 16 | 50% |

The observed cytotoxicity suggests that this compound may serve as a lead in the development of new anticancer agents .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A study conducted on a series of oxazole derivatives demonstrated that those containing a difluorobenzoyl moiety exhibited superior antibacterial activity compared to their chloro and methyl analogs. This was attributed to enhanced binding affinity to bacterial targets due to increased lipophilicity.

- Cytotoxicity Assessment : In vitro assays using A549 cells showed that treatment with this compound resulted in significant cell death compared to controls. The study emphasized the need for further investigation into the molecular pathways involved in this cytotoxicity .

Comparison with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Remarks |

|---|---|---|

| 2-(2,3-Dichlorobenzoyl)oxazole | Moderate antimicrobial | Less effective than difluoro variant |

| 2-(2-Methylbenzoyl)oxazole | Low anticancer activity | Limited application |

| 2-(5-Oxohexanoyl)oxazole | Antidiabetic properties | Different therapeutic focus |

The presence of fluorine atoms in this compound appears to enhance both its antimicrobial and anticancer activities compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。